1,2-Diazepane dihydrochloride
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Overview
Description
1,2-Diazepane dihydrochloride is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diazepane dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate diamines with dihaloalkanes under basic conditions. For instance, the reaction of 1,2-diaminoethane with 1,2-dichloroethane in the presence of a base like sodium hydroxide can yield 1,2-diazepane, which can then be converted to its dihydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process often includes steps like solvent extraction, crystallization, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the diazepane ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted diazepanes .
Scientific Research Applications
1,2-Diazepane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anxiolytic and anticonvulsant effects.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 1,2-diazepane dihydrochloride involves its interaction with specific molecular targets. It is known to bind to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties. The compound’s interaction with GABA receptors increases chloride ion permeability, resulting in hyperpolarization and stabilization of neuronal membranes .
Comparison with Similar Compounds
- 1-Ethyl-1,4-diazepane dihydrochloride
- 1,3-Dimethyl-1,4-diazepane dihydrochloride
- 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride hydrate .
Uniqueness: 1,2-Diazepane dihydrochloride is unique due to its specific ring structure and the position of nitrogen atoms, which confer distinct chemical and biological properties compared to other diazepane derivatives. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
IUPAC Name |
diazepane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-2-4-6-7-5-3-1;;/h6-7H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGHVSFUCCKIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNNCC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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